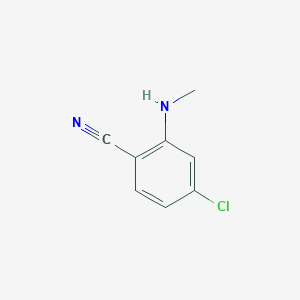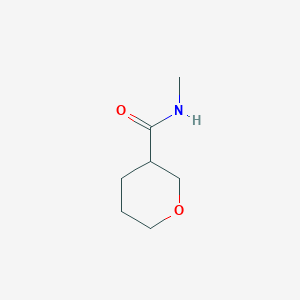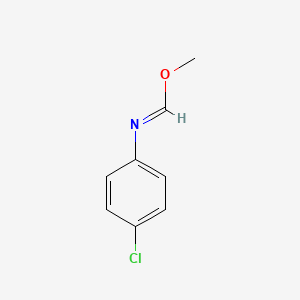
Methyl (4-chlorophenyl)imidoformate
Vue d'ensemble
Description
“Methyl (4-chlorophenyl)imidoformate” is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol .
Physical And Chemical Properties Analysis
“Methyl (4-chlorophenyl)imidoformate” has a molecular weight of 169.61 g/mol . The specific physical and chemical properties such as boiling point and storage conditions are not directly provided in the search results . For a detailed analysis of physical and chemical properties, it is recommended to refer to a specialized database or literature.Applications De Recherche Scientifique
Degradation and Mineralization of Chlorophenols
One study explored the rate parameters for the degradation/mineralization of 4-chlorophenol using organic oxidants like peroxy acetic acid (PAA), para nitro benzoic acid (PNBA), and methyl ethyl ketone peroxide (MEKP) in basic media, combined with UV irradiation. This research is crucial for understanding how chlorophenols, which are similar in structure to Methyl (4-chlorophenyl)imidoformate, are broken down in environmental settings, providing insights into potential cleanup strategies for contaminated water sources (Sharma, Mukhopadhyay, & Murthy, 2012).
Catalysis and Methylation of Chlorophenols
Another study focused on the vapor phase ortho-methylation of 4-chlorophenol with methanol over Mn2O3 catalysts, revealing the influence of catalyst morphology on the methylation process. This work contributes to the broader field of chemical synthesis, particularly in modifying the properties of compounds similar to Methyl (4-chlorophenyl)imidoformate for various applications (Gui et al., 2021).
Phototransformation of Environmental Pollutants
Research on the phototransformation of environmental pollutants like 4-chlorophenol, using metallophthalocyanines supported on electrospun polymer fibers, provides valuable data on how compounds structurally related to Methyl (4-chlorophenyl)imidoformate can be degraded under specific conditions. This is especially relevant for the treatment of industrial effluents and reducing environmental pollution (Zugle & Nyokong, 2013).
Photoelectrochemical Sensors for Detecting Chlorophenols
The development of a sensitive photoelectrochemical sensor based on the heterojunction between BiPO4 nanocrystal and BiOCl nanosheet for detecting 4-CP highlights the use of advanced materials in environmental monitoring. This research underscores the potential for creating sensitive detectors for chlorophenols and related compounds, which could have applications in ensuring water quality and safety (Yan et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
methyl N-(4-chlorophenyl)methanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-11-6-10-8-4-2-7(9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUDANRXSBCHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-chlorophenyl)imidoformate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)


![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)
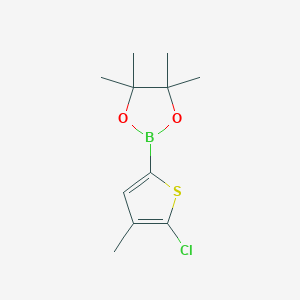

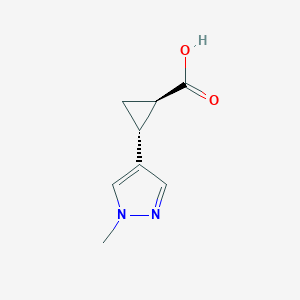
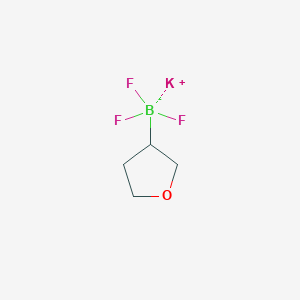
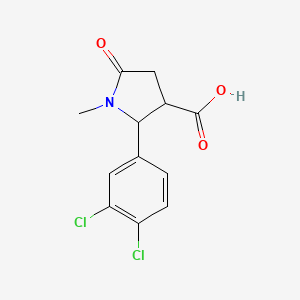
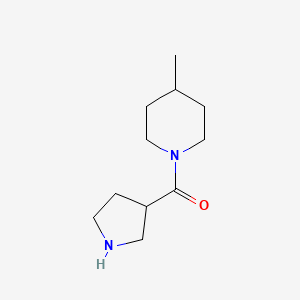
![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)
